Hydrocortisone-17-hemisuccinate
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Overview
Description
It is commonly used for its anti-inflammatory and antiallergic properties . This compound is a derivative of hydrocortisone, which is a naturally occurring hormone produced by the adrenal cortex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hydrocortisone-17-hemisuccinate involves the reaction of hydrocortisone with succinic anhydride in the presence of a basic catalyst. The reaction is typically carried out in a water-soluble organic solvent at temperatures ranging from 20°C to 40°C. The mixture is stirred for 5-30 hours, followed by filtration to obtain the desired product .
Industrial Production Methods
In industrial settings, the process is scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified using techniques such as crystallization and chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone-17-hemisuccinate undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone derivatives.
Reduction: Formation of dihydrocortisols and tetrahydrocortisols.
Substitution: Esterification and hydrolysis reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions facilitate esterification and hydrolysis reactions
Major Products
Oxidation: Cortisone derivatives.
Reduction: Dihydrocortisols and tetrahydrocortisols.
Substitution: Various esters and hydrolyzed products
Scientific Research Applications
Hydrocortisone-17-hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods such as HPLC.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Employed in the treatment of inflammatory and allergic conditions.
Industry: Utilized in the formulation of pharmaceutical products .
Mechanism of Action
Hydrocortisone-17-hemisuccinate exerts its effects by binding to the glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it modulates the transcription of target genes. This leads to the inhibition of inflammatory pathways and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Cortisone: A metabolite of hydrocortisone with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with a similar mechanism of action .
Uniqueness
Hydrocortisone-17-hemisuccinate is unique due to its esterified form, which enhances its solubility and bioavailability. This makes it particularly useful in injectable formulations and other pharmaceutical applications .
Biological Activity
Hydrocortisone-17-hemisuccinate is a derivative of hydrocortisone, a naturally occurring corticosteroid hormone produced by the adrenal gland. This compound is synthesized through the esterification of hydrocortisone with succinic anhydride, resulting in a hemisuccinate ester. Its biological activity is primarily attributed to its corticosteroid properties, which include significant anti-inflammatory and immunomodulatory effects.
Chemical Characteristics
This compound is characterized by its unique chemical structure that enhances its solubility and bioavailability compared to hydrocortisone. The compound has been shown to undergo hydrolysis under alkaline conditions, which allows for rapid release in therapeutic formulations.
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Hydrocortisone | C21H30O5 | Natural corticosteroid; strong anti-inflammatory action |
Hydrocortisone succinate | C21H30O5 | Ester derivative; used for parenteral administration |
Prednisolone | C21H28O5 | Synthetic derivative; stronger anti-inflammatory effects |
Dexamethasone | C22H29F2O5 | Potent synthetic corticosteroid; long-lasting effects |
This compound functions primarily as an anti-inflammatory agent . It binds to glucocorticoid receptors, leading to altered gene expression that results in:
- Decreased production of pro-inflammatory cytokines.
- Increased synthesis of anti-inflammatory proteins.
This mechanism underlies its efficacy in treating various inflammatory and autoimmune conditions.
Pharmacokinetics and Bioavailability
Research indicates that this compound exhibits high bioavailability when administered intravenously. A study involving patients with congenital adrenal hyperplasia showed that intravenous administration resulted in significant serum cortisol concentrations, with pharmacokinetic parameters indicating effective absorption and distribution of the drug .
The bioavailability of hydrocortisone following oral administration has been reported to be approximately 89% compared to intravenous delivery, suggesting that while intravenous administration provides immediate effects, oral formulations can also be effective with proper dosing .
Clinical Applications
This compound has been utilized in various clinical settings:
- Septic Shock Treatment : A study demonstrated that low doses of hydrocortisone significantly reduced mortality rates in patients with septic shock .
- Trauma Management : In intubated trauma patients, hydrocortisone therapy was associated with a decreased risk of hospital-acquired pneumonia compared to placebo treatments .
- Scorpion Envenomation : High-dose hydrocortisone hemisuccinate was evaluated in scorpion envenomation cases, although results did not show significant differences in mortality compared to placebo .
Case Study 1: Septic Shock
In a randomized trial involving 300 adults with septic shock, patients receiving hydrocortisone (50 mg IV every 6 hours) showed improved survival rates compared to those receiving placebo. The study highlighted the importance of glucocorticoids in managing relative adrenal insufficiency during critical illness .
Case Study 2: Trauma Patients
A clinical trial assessed the effects of continuous intravenous hydrocortisone infusion in trauma patients. Results indicated a reduction in hospital-acquired infections and better overall outcomes for those treated with hydrocortisone hemisuccinate compared to controls .
Properties
Molecular Formula |
C25H34O8 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O8/c1-23-9-7-15(27)11-14(23)3-4-16-17-8-10-25(19(29)13-26,33-21(32)6-5-20(30)31)24(17,2)12-18(28)22(16)23/h11,16-18,22,26,28H,3-10,12-13H2,1-2H3,(H,30,31)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 |
InChI Key |
SESMTCFRWCMSRE-CGVGKPPMSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)CCC(=O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)CCC(=O)O)C)O |
Origin of Product |
United States |
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